molecular formula C6H6N4 B13094001 Pyrrolo[2,1-c][1,2,4]triazin-3-amine CAS No. 253878-26-1

Pyrrolo[2,1-c][1,2,4]triazin-3-amine

Cat. No.: B13094001
CAS No.: 253878-26-1
M. Wt: 134.14 g/mol
InChI Key: MADHZOVCBBERDS-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-c][1,2,4]triazin-3-amine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,1-c][1,2,4]triazin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with hydrazine derivatives followed by cyclization can yield the desired compound. Another method involves the use of triazine intermediates, which can be cyclized to form the this compound structure .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Continuous feeding of reagents and careful monitoring of reaction conditions are essential to minimize by-products and optimize the overall yield .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,1-c][1,2,4]triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Pyrrolo[2,1-c][1,2,4]triazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolo[2,1-c][1,2,4]triazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, it may inhibit kinase activity, which is crucial in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[2,1-c][1,2,4]triazin-3-amine is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

253878-26-1

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

pyrrolo[2,1-c][1,2,4]triazin-3-amine

InChI

InChI=1S/C6H6N4/c7-5-4-10-3-1-2-6(10)9-8-5/h1-4H,7H2

InChI Key

MADHZOVCBBERDS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=NC2=C1)N

Origin of Product

United States

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